molecular formula C10H23NO2 B072576 Tetraethylammonium acetate CAS No. 1185-59-7

Tetraethylammonium acetate

Cat. No. B072576
CAS RN: 1185-59-7
M. Wt: 189.3 g/mol
InChI Key: GTCDARUMAMVCRO-UHFFFAOYSA-M
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Description

Tetraethylammonium Acetate is a catalyst used to prepare carbon dioxide-cyclohexene epoxide alternating copolymer with a catalyst aluminum complex-ammonium salt system . In biology, the tetraethylammonium cation is a potassium-selective ion channel blocker .


Synthesis Analysis

The synthesis, thermal behavior, spectral and structural characterization, and in silico prediction of pharmacokinetic parameters of tetraalkylammonium salts of non-steroidal anti-inflammatory drug nimesulide were described . Both compounds crystallize in the monoclinic P 2 1 /n space group, with one tetraalkylammonium cation and one nimesulide anion in the asymmetric unit and their crystal structures are stabilized by C–H···O hydrogen bonds between ions .


Molecular Structure Analysis

Tetraethylammonium acetate has a molecular formula of C10H23NO2 . Its average mass is 189.295 Da and its monoisotopic mass is 189.172882 Da .


Chemical Reactions Analysis

Tetraethylammonium acetate tetrahydrate was used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . It was employed in the ring opening of 1,3,2-dioxaphospholanes .


Physical And Chemical Properties Analysis

Tetraethylammonium acetate has a molecular weight of 189.30 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 4 . Its exact mass is 189.172878976 g/mol and its monoisotopic mass is 189.172878976 g/mol . Its topological polar surface area is 40.1 Ų .

Scientific Research Applications

  • Probe in Organic Cation Transporters Studies : Tetraethylammonium is used as a probe in studies involving organic cation transporters. A sensitive and specific method was developed for its determination in rabbit plasma, which is significant for transporter studies (Nirmal et al., 2011).

  • Apoptosis Induction in Cell Research : It has the ability to lead cell apoptotic processes, as shown in HeLa cells. This provides insights into new molecular pathways involved in apoptosis and may contribute to therapeutic strategies (Huang, L., Huang, Q., & Huang, H., 2013).

  • Ganglionic Blockade in Rats : Used as a sympathetic ganglionic blocking agent, it has applications in measuring renal plasma flow and understanding the differential reflex activation of sympathetic nerve activity (Petersen & Dibona, 1992).

  • In Supercapacitors : It's used in organic electrolytes like tetraethylammonium tetrafluoroborate dissolved in acetonitrile for supercapacitors, showing the role of solvent molecules in modulating capacitance (Jiang et al., 2012).

  • Neuromuscular Research : Tetraethylammonium shows both competitive and non-competitive forms of antagonism at the frog neuromuscular junction, impacting the release of acetylcholine (Payton & Shand, 1966).

  • In Neuromuscular Blockade Studies : It's used to study the antagonism of neuromuscular block caused by d-tubocurarine or calcium deficiency, with implications in understanding the release of neurotransmitters (Collier & Exley, 1963).

  • Electrochemical Detection in Gasoline : It is employed in high-performance liquid chromatography with electrochemical detection for determining tetraalkyllead compounds in gasoline (Bond & Mclachlan, 1986).

  • Catalyst in Transesterification Reactions : Tetraethylammonium hydrogen carbonate is an efficient catalyst for transesterification reactions in solvent-free conditions (Chiarotto, 2016).

  • In Electrophysiology Studies : It affects the currents evoked in neurons by acetylcholine, with implications in electrophysiology and neuropharmacology (Voitenko, 2005).

Safety And Hazards

Tetraethylammonium acetate is flammable and containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Tetraethylammonium acetate tetrahydrate was used in the preparation of transport membrane which selectively permeates carbon dioxide from hydrogen and methane . This suggests potential future applications in the field of gas separation .

properties

IUPAC Name

tetraethylazanium;acetate
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InChI

InChI=1S/C8H20N.C2H4O2/c1-5-9(6-2,7-3)8-4;1-2(3)4/h5-8H2,1-4H3;1H3,(H,3,4)/q+1;/p-1
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InChI Key

GTCDARUMAMVCRO-UHFFFAOYSA-M
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.CC(=O)[O-]
Source PubChem
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Molecular Formula

C10H23NO2
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DSSTOX Substance ID

DTXSID0061581
Record name Tetraethylammonium acetate
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Molecular Weight

189.30 g/mol
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Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]
Record name Tetraethylammonium acetate
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Product Name

Tetraethylammonium acetate

CAS RN

1185-59-7
Record name Tetraethylammonium acetate
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Record name Ethanaminium, N,N,N-triethyl-, acetate (1:1)
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Synthesis routes and methods

Procedure details

Into an eggplant-shaped flask, an aqueous tetraethylammonium hydroxide solution (1 mol) was charged, and while it was cooled to maintain room temperature, acetic acid (1 mol) was added to obtain tetraethylammonium acetate. Then, ethylene glycol was added as a solvent so that it became a predetermined concentration, and by means of an evaporator, water was distilled off to obtain a solution comprising 50% of tetraethylammonium acetate and 50% of ethylene glycol.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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